2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde
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Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is an organic compound with the molecular formula C18H15NO2S and a molecular weight of 309.38 g/mol This compound features a quinoline ring substituted with a methoxybenzylsulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 3-methoxybenzyl mercaptan with 3-chloroquinoline-2-carbaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-methoxybenzyl mercaptan attacks the chloro group of the quinoline derivative, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarboxylic acid.
Reduction: 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : A structurally related compound with a benzothieno pyrimidine core .
[(3-Methoxybenzyl)sulfanyl]acetic acid: A compound with a similar methoxybenzylsulfanyl group but different core structure.
Uniqueness
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-21-16-7-4-5-13(9-16)12-22-18-15(11-20)10-14-6-2-3-8-17(14)19-18/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZYHVXKDSPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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